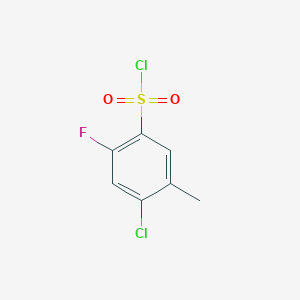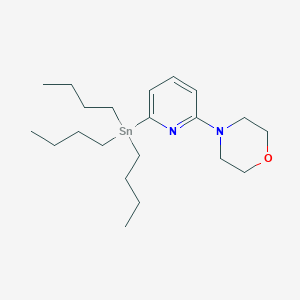
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine
Descripción general
Descripción
- Chemical Formula : C~9~H~11~N~2~O
- Molecular Weight : 453.26 g/mol
- IUPAC Name : 4-[6-(tributylstannyl)-2-pyridinyl]morpholine
- InChI Code : 1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;31-3-4-2;/h1-3H,5-8H2;31,3-4H2,2H3;
- Physical Form : Solid
- Purity : 95%
- Storage Temperature : Store at room temperature
- Shipping Temperature : Ambient conditions
Synthesis Analysis
- No specific synthesis details were found in the available information.
Molecular Structure Analysis
- The compound consists of a pyridine ring with a morpholine group attached via a tributylstannyl linker.
Chemical Reactions Analysis
- No specific chemical reactions were mentioned in the available data.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Density : Not specified
- Solubility : Not specified
Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
- One-Pot Synthesis Processes : Research has demonstrated the utility of pyridine derivatives, including those related to morpholine, in novel one-pot synthesis processes for creating complex organic compounds. For instance, dihydropyrindines and tetrahydroquinolines, derivatives of pyridine, can be synthesized through a multi-step process involving coupling, isomerization, and cyclocondensation, showcasing the versatility of these compounds in organic synthesis (Yehia, Polborn, & Müller, 2002).
Catalysis and Green Chemistry
- Catalytic Applications : Pyridine derivatives have been employed as catalysts in various chemical reactions. A specific example includes the use of a Pd–N-heterocyclic carbene complex for Suzuki–Miyaura and Sonogashira cross-coupling reactions. This highlights the role of pyridine and morpholine derivatives in facilitating efficient and environmentally friendly chemical transformations (Reddy, Reddy, & Reddy, 2016).
Bioactive Compound Synthesis
- Intermediate for Biologically Active Compounds : Morpholine and pyridine derivatives serve as intermediates in the synthesis of biologically active compounds. A study on the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one underscores their significance in developing small molecule inhibitors with potential anticancer activity (Wang et al., 2016).
Material Science and Luminescence
- Luminescent Materials : Pyridine derivatives have also found applications in the development of luminescent materials. A study involving thiophene-derivatized pybox and its lanthanide ion complexes demonstrates the potential of pyridine-related structures in creating highly luminescent materials, useful in various technological applications (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Drug Development and Delivery
- Drug Delivery Systems : While direct applications in drug delivery for the specified compound were not found, related research indicates the utility of morpholine and pyridine derivatives in this field. For instance, derivatives have been studied for encapsulation in water-soluble metalla-cages, suggesting potential applications in delivering lipophilic compounds in a biocompatible manner (Mattsson et al., 2010).
Safety And Hazards
- No specific safety information was provided.
- Always follow standard laboratory safety protocols when handling chemicals.
Direcciones Futuras
- Further research is needed to explore its potential applications and biological activity.
Propiedades
IUPAC Name |
tributyl-(6-morpholin-4-ylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1-3H,5-8H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERBIPTTICDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594500 | |
| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine | |
CAS RN |
869901-24-6 | |
| Record name | 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


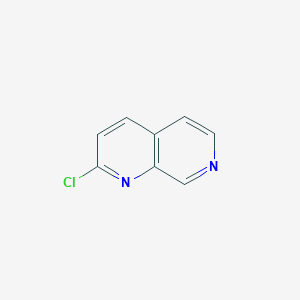
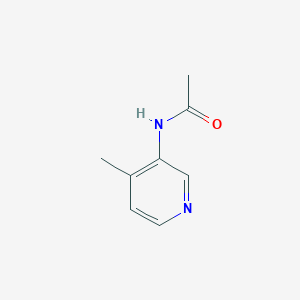
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)
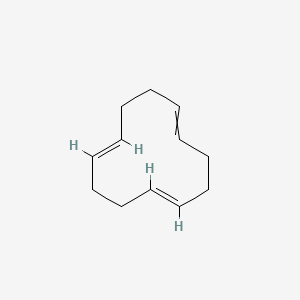
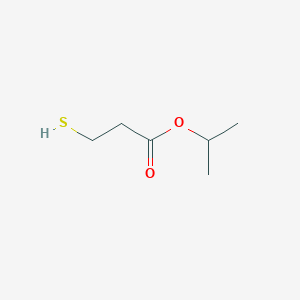
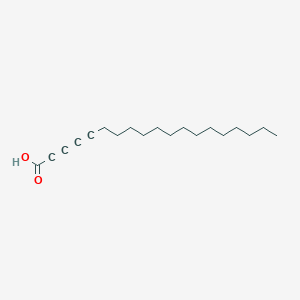
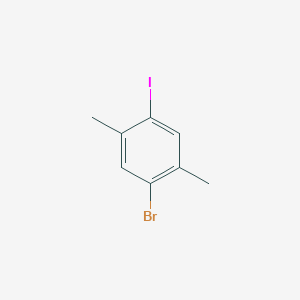
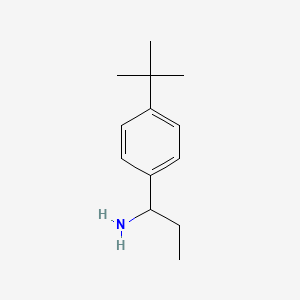
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
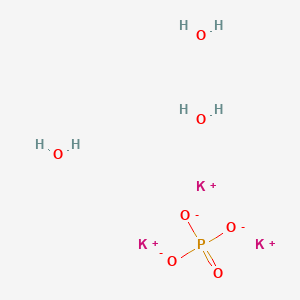
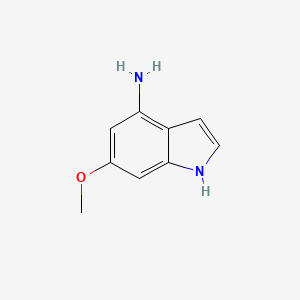
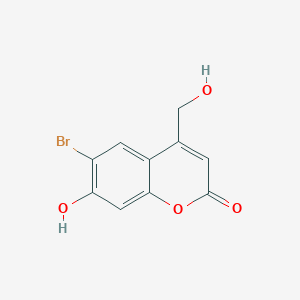
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
